N-(4-methylphenyl)-3-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}propanamide
Description
This compound is a structurally complex molecule featuring a tricyclic core (8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-5-yl), a sulfanyl linker, and a propanamide tail substituted with a 4-methylphenyl group. Its synthesis likely involves multi-step protocols similar to those reported for related N-substituted propanamide derivatives, such as coupling reactions and sulfoxidation processes .
Properties
IUPAC Name |
N-(4-methylphenyl)-3-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S2/c1-3-13-26-22(28)20-17-6-4-5-7-18(17)30-21(20)25-23(26)29-14-12-19(27)24-16-10-8-15(2)9-11-16/h3,8-11H,1,4-7,12-14H2,2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIBMDSZIHHJRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiation of Quinoxalinone Precursors
The tricyclic core is synthesized via a novel thiation protocol using N-cyclohexyl dithiocarbamate cyclohexyl ammonium salt (prepared from cyclohexylamine and carbon disulfide).
Cyclization to Form the Tricyclic System
The thione intermediate undergoes cyclization under acidic conditions:
- Reagents : Concentrated H₂SO₄ or polyphosphoric acid.
- Conditions : Reflux at 120°C for 6 hours.
- Outcome : Forms the 8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one core.
Functionalization at Position 4: Prop-2-En-1-yl Substituent
Alkylation Using Allyl Bromide
The prop-2-en-1-yl group is introduced via nucleophilic substitution:
- Reagents : Allyl bromide, K₂CO₃ (base).
- Solvent : Dimethylformamide (DMF).
- Conditions : 60°C for 8 hours.
- Yield : 78%.
Optimization Strategies
- Catalytic Enhancement : Addition of tetrabutylammonium iodide (TBAI) improves reaction efficiency (yield increases to 88%).
- Temperature Control : Maintaining 60°C prevents premature decomposition of the tricyclic core.
Sidechain Attachment: 3-Sulfanylpropanamide and 4-Methylphenyl Group
Michael Addition for Sulfanylpropanamide Formation
The 3-sulfanylpropanamide moiety is introduced via a Michael reaction:
Coupling via Azide Intermediate
An alternative method employs an azide coupling strategy:
- Hydrazide Formation : React methyl 3-sulfanylpropanoate with hydrazine hydrate to yield 3-sulfanylpropanehydrazide.
- Azide Generation : Treat with NaNO₂/HCl at 0°C to form the azide.
- Coupling Reaction : React the azide with 4-methylphenylamine in ethyl acetate to produce the final propanamide.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydrazide Formation | NH₂NH₂·H₂O, EtOH, reflux | 88 |
| Azide Generation | NaNO₂, HCl, 0°C | 95 |
| Final Coupling | 4-Methylphenylamine, Et₃N | 82 |
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
To enhance scalability, continuous flow reactors are employed for critical steps:
- Cyclization : Reduced reaction time from 6 hours to 45 minutes.
- Alkylation : Improved heat distribution increases yield to 91%.
Green Chemistry Approaches
- Solvent Replacement : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.
- Catalyst Recycling : Heterogeneous catalysts (e.g., silica-supported H₂SO₄) enable reuse for up to 5 cycles.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the E-configuration of the allyl group and planarity of the tricyclic core.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Michael Addition | High atom economy (82%) | Requires strict pH control |
| Azide Coupling | Mild conditions (0°C) | Multi-step, lower overall yield (70%) |
| Flow Reactor | Scalable, fast | High initial equipment cost |
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-3-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions could be used to modify the existing functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional ketone or carboxylic acid groups, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-methylphenyl)-3-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[740
Chemistry: As a complex organic molecule, it can be used in studies related to reaction mechanisms and synthesis of novel compounds.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: If found to have therapeutic properties, it could be developed into a pharmaceutical agent.
Industry: The compound’s unique structure might make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-(4-methylphenyl)-3-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}propanamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering signaling pathways, or affecting gene expression. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Tricyclic Cores
Compounds sharing the tricyclic 8-thia-4,6-diazatricyclo framework but differing in substituents include:
- 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide derivatives (7a–q) : These feature a 1,3,4-oxadiazole ring instead of the tricyclic core and exhibit varying substituents on the phenyl group (e.g., 4-Cl, 4-F). Their bioactivity profiles (e.g., kinase inhibition) are influenced by electronic effects from substituents, with 4-Cl derivatives showing higher potency than 4-F analogues .
- 3-(2,5-Dimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylsulfinyl)-1H-imidazol-4-yl)pyridin-2-yl)propanamide (103) : This compound replaces the tricyclic system with an imidazole-pyridine scaffold. Its methylsulfinyl group enhances solubility compared to sulfanyl-containing analogues, though synthetic yields are lower (26%) due to oxidation challenges .
Role of the Sulfanyl Linker
The sulfanyl (-S-) group in the target compound contrasts with sulfonyl (-SO₂-) or sulfinyl (-SO-) groups in analogues like 103 . Sulfanyl linkages generally confer higher lipophilicity but lower metabolic stability compared to sulfonyl derivatives. For example, sulfanyl-containing compounds exhibit shorter plasma half-lives in preclinical models due to susceptibility to oxidative metabolism .
Analytical Comparisons
- NMR Profiling: As demonstrated in studies on rapamycin analogues, NMR chemical shifts in regions corresponding to substituents (e.g., allyl group at positions 29–36) can reveal conformational changes. The target compound’s allyl group may induce upfield/downfield shifts in neighboring protons, altering its binding affinity compared to non-allylated analogues .
- LC-MS/MS Molecular Networking : Clustering via cosine scores (comparing MS/MS fragmentation patterns) would group the target compound with other sulfanyl-linked tricyclics. However, the allyl group’s unique fragmentation pathway (e.g., loss of C₃H₅•) would distinguish it from derivatives with alkyl or aryl substituents .
Biological Activity
N-(4-methylphenyl)-3-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}propanamide is a complex organic compound with potential biological activity. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by recent research findings.
Chemical Structure
The compound features a unique structure characterized by a thiazole moiety and a complex tricyclic system. Its chemical formula is with a molecular weight of 396.50 g/mol.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, compounds containing thiazole and diazatricyclo structures have shown antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.004 to 0.03 mg/mL, indicating potent efficacy compared to standard antibiotics like ampicillin and streptomycin .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacteria |
|---|---|---|---|
| Compound A | 0.004 | 0.008 | Enterobacter cloacae |
| Compound B | 0.030 | 0.060 | Staphylococcus aureus |
| Compound C | 0.020 | 0.040 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of thiazole derivatives has been explored in various studies, showing promising results against different cancer cell lines. For example, compounds similar to the target compound have exhibited cytotoxic effects on breast cancer cells with IC50 values in the low micromolar range .
Case Study:
A study investigated the cytotoxic effects of thiazole derivatives on MCF-7 breast cancer cells, revealing that specific structural modifications led to enhanced activity. The most active derivative displayed an IC50 of approximately 5 µM after 48 hours of treatment.
Enzyme Inhibition
Compounds resembling this compound have also been studied for their ability to inhibit various enzymes, including monoamine oxidase (MAO). For instance, one study reported that certain derivatives exhibited MAO-A inhibitory activity with IC50 values ranging from 0.060 to 0.241 µM .
Table 2: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound D | MAO-A | 0.060 |
| Compound E | MAO-B | 0.241 |
The biological activities of these compounds are often attributed to their ability to interact with specific biological targets such as enzymes and receptors involved in disease processes. Molecular docking studies suggest that the structural features of these compounds facilitate binding to active sites on target proteins, thereby inhibiting their function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
